

The Natural Occurrence of (R)-(-)-Citramalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Citramalic Acid Lithium

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Introduction

(R)-(-)-Citramalic acid, also known as (R)-2-hydroxy-2-methylbutanedioic acid, is a chiral organic dicarboxylic acid. Its structure is analogous to the more common malic acid, with the addition of a methyl group. This compound is of growing interest in the fields of biochemistry, natural product chemistry, and drug development due to its role in various metabolic pathways and its potential as a chiral building block for synthesis. This technical guide provides an in-depth overview of the natural occurrence of (R)-(-)-citramalic acid, with a particular focus on its presence in the environment. While the lithium salt of (R)-(-)-citramalic acid is commercially available for research purposes, this document will primarily address the natural occurrence of the acid form, as there is no direct evidence of its natural existence as a specific lithium salt. A discussion on the potential for in-situ formation of lithium salts is also included.

Natural Occurrence of (R)-(-)-Citramalic Acid

(R)-(-)-Citramalic acid is found in a variety of biological systems, from plants to microorganisms. The L-isomer is generally considered more biologically relevant and was first isolated from apple peels in 1954.[\[1\]](#)

Occurrence in Plants

(R)-(-)-citramalic acid has been identified and quantified in several plant species, most notably in apples and pitaya (dragon fruit).

- Apples (*Malus domestica*): The R-form of citramalic acid has been detected in the peel and fruit of various apple cultivars.^[2] Its concentration can vary significantly between different parts of the fruit and among different varieties.
- Pitaya (*Hylocereus* spp.): Pitaya, or dragon fruit, is a significant natural source of citramalic acid.^[3] In some cultivars, it is the dominant organic acid during the early stages of fruit development.^{[3][4]}

Occurrence in Microorganisms

Citramalic acid is a metabolite produced by various yeasts and anaerobic bacteria.^[5] It has been identified as a byproduct of *Saccharomyces* yeast species and *Propionibacterium acnes*.^{[1][5]} In some bacteria, the citramalate pathway is involved in the biosynthesis of isoleucine.^[6] The enzyme citramalate synthase, which catalyzes the formation of citramalic acid from acetyl-CoA and pyruvate, is found in bacteria.^{[1][7]}

Quantitative Data on (R)-(-)-Citramalic Acid in Natural Sources

The following table summarizes the reported concentrations of (R)-(-)-citramalic acid in various natural sources.

| Natural Source | Part | Cultivar/Species | Concentration (mg/100g wet weight) | Reference |
|--------------------------------------|---------------|---------------------|--|---------------------|
| Apple (<i>Malus domestica</i>) | Peel | Toki | 36.5 ± 1.21 | [2] |
| Tsugaru | 10.5 ± 2.12 | [2] | | |
| Sun-Tsugaru | 8.74 ± 5.87 | [2] | | |
| Fruit | Toki | 0.922 ± 0.066 | [2] | |
| Tsugaru | 0.522 ± 0.141 | [2] | | |
| Sun-Tsugaru | 0.292 ± 0.114 | [2] | | |
| Pitaya (<i>Hylocereus spp.</i>) | Pulp & Peel | Multiple Cultivars | Up to 1290 (pulp) and 1282 (peel) mg/100g dry weight | |

On the Potential for Natural (R)-(-)-Citramalic Acid Lithium Salt Formation

While there is no direct scientific literature confirming the natural occurrence of (R)-(-)-citramalic acid specifically as a lithium salt, it is plausible that it could exist in this form under certain conditions. Organic acids in biological systems are typically in an ionized state at physiological pH, readily forming salts with available cations.

Lithium is a naturally occurring trace element found in varying concentrations in soil, water, and consequently, in plants and animals.

- **Lithium in Apples:** The lithium content in apples is reported to be in the range of 0.01-0.05 mg per kilogram.[\[1\]](#)
- **Lithium in Pitaya (Dragon Fruit):** While specific data on lithium content in the fruit pulp is scarce, research has shown that dragon fruit peel can be used for the extraction of lithium from brine, indicating the plant's ability to bioaccumulate this element.[\[8\]](#)

Given the presence of both (R)-(-)-citramalic acid and lithium in these fruits, it is chemically feasible that a certain proportion of the citramalate anions would be associated with lithium cations. However, the extent of this association would depend on the relative concentrations of other cations such as potassium, calcium, and magnesium, which are typically present in much higher concentrations in plant tissues.

Experimental Protocols

Extraction of (R)-(-)-Citramalic Acid from Plant Material (Apples and Pitaya)

This protocol is a composite of methodologies described in the literature for the extraction of organic acids from fruits.[\[2\]](#)[\[9\]](#)

Materials:

- Fruit sample (apple or pitaya), fresh or frozen at -80°C
- Liquid nitrogen
- 0.2% Metaphosphoric acid, pre-cooled to 4°C
- Homogenizer or mortar and pestle
- Centrifuge
- 0.45 µm microporous membrane filters
- HPLC vials

Procedure:

- Sample Preparation: Weigh approximately 400 mg of the fruit sample (peel or pulp). If the sample is fresh, proceed to the next step. If frozen, keep it on dry ice to prevent thawing.
- Homogenization: Grind the sample to a fine powder in a mortar and pestle with liquid nitrogen.

- Extraction: Transfer the powdered sample to a centrifuge tube and add 10 mL of pre-cooled 0.2% metaphosphoric acid.
- Ultrasonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the homogenate at 5000 x g for 15 minutes at 4°C.
- Filtration: Collect the supernatant and filter it through a 0.45 µm microporous membrane filter into an HPLC vial.
- Storage: The extracted sample is now ready for HPLC or LC-MS/MS analysis. If not analyzed immediately, store at -20°C.

Quantification and Chiral Separation by LC-MS/MS

This protocol is based on the method developed for the analysis of citramalic acid enantiomers in apples.[\[2\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).
- Octadecylsilica (ODS) column (e.g., Shim-pack VP-ODS C18, 5 µm, 4.6 mm x 150 mm).

Reagents:

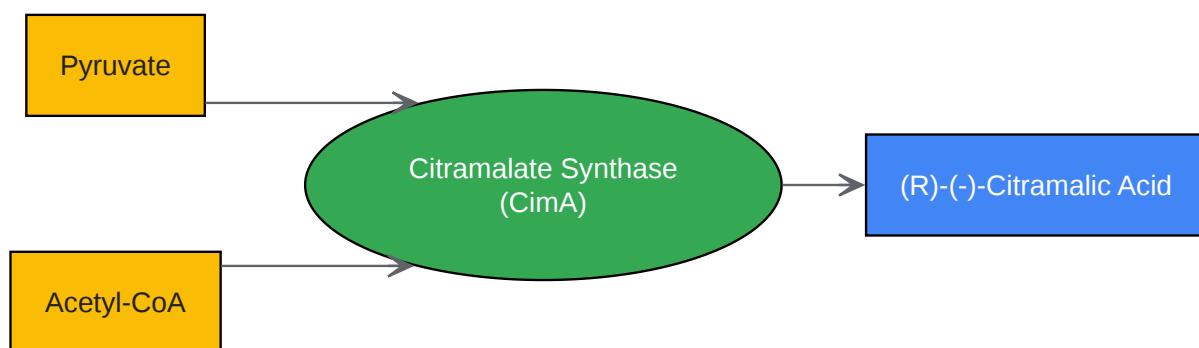
- (R)-(-)-Citramalic acid standard
- (S)-(+)-Citramalic acid standard
- Chiral derivatizing agent (e.g., benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate)
- Mobile phase solvents (e.g., acetonitrile, water, formic acid)

Procedure:

- Standard Preparation: Prepare stock solutions of (R)-(-)- and (S)-(+)-citramalic acid standards in a suitable solvent (e.g., 0.2% metaphosphoric acid). Create a series of dilutions for the calibration curve.
- Chiral Derivatization (Pre-column):
 - To an aliquot of the extracted sample or standard solution, add the chiral derivatizing agent.
 - Follow the specific reaction conditions (e.g., temperature, time, pH) as required by the chosen derivatizing agent to form diastereomers.
- LC-MS/MS Analysis:
 - Column: Octadecylsilica column.
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used. The exact gradient program will need to be optimized for the specific column and instrument.
 - Flow Rate: Typically around 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 35°C.
 - Injection Volume: 10 µL.
 - MS/MS Detection: Operate the mass spectrometer in positive or negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for the derivatized citramalic acid diastereomers.
- Data Analysis: Identify and quantify the (R)-(-)-citramalic acid derivative in the sample by comparing its retention time and peak area to those of the derivatized standard. The separation of the diastereomers on the achiral column allows for the quantification of the individual enantiomers.

Biosynthetic Pathway of Citramalic Acid

Citramalic acid is synthesized from central metabolic intermediates, pyruvate and acetyl-CoA. The key enzyme in this pathway is citramalate synthase (also known as CimA).[3][7] This enzyme catalyzes the condensation of the acetyl group from acetyl-CoA with the keto group of pyruvate to form citramalate. This pathway is particularly relevant in certain microorganisms and has been engineered in *E. coli* for the biotechnological production of citramalic acid.[7] In plants, citramalate synthase is also responsible for its production.[3]



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Caption: Biosynthesis of (R)-(-)-Citramalic Acid.

Conclusion

(R)-(-)-Citramalic acid is a naturally occurring organic acid found in various plants and microorganisms, with apples and pitaya being notable sources. While the direct natural occurrence as a lithium salt is not documented, the co-existence of citramalic acid and lithium in these natural sources suggests the potential for such an association. The provided experimental protocols offer a framework for the extraction, quantification, and chiral analysis of this compound from natural matrices. Further research into the metabolic roles of (R)-(-)-citramalic acid and its potential physiological effects will continue to be an area of significant scientific interest.

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- To cite this document: BenchChem. [The Natural Occurrence of (R)-(-)-Citramalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12354482#r-citramalic-acid-lithium-natural-occurrence\]](https://www.benchchem.com/product/b12354482#r-citramalic-acid-lithium-natural-occurrence)

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